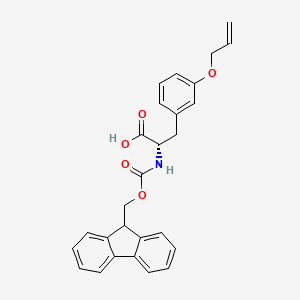
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid, often abbreviated as Fmoc-Ala(allyloxy)-OH, is a complex organic compound that serves as a building block in peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the allyloxy substituent, suggest potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound's molecular formula is C28H29NO4, with a molecular weight of approximately 443.53 g/mol. The presence of the Fmoc group indicates its utility in protecting amino acids during peptide synthesis, allowing for selective reactions without affecting the protected amino acid.
| Property | Value |
|---|---|
| Molecular Formula | C28H29NO4 |
| Molecular Weight | 443.53 g/mol |
| CAS Number | 213383-02-9 |
| Melting Point | Not available |
| Boiling Point | Not available |
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis. Compounds with similar structures have demonstrated significant pharmacological activities, including:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various strains.
- Anticancer Properties : Certain synthesized peptides have shown efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator.
While specific mechanisms for this compound are not fully elucidated, it is believed that its activity is contingent upon the final peptide's sequence and structure. Interaction studies typically involve:
- Binding Affinity Tests : Assessing how well the synthesized peptides bind to target proteins or receptors.
- Cell Viability Assays : Evaluating the cytotoxic effects on various cell lines to determine potential therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and biological evaluation of similar compounds, indicating promising results in various assays:
- Anticancer Activity : A study reported that peptides synthesized from Fmoc-protected amino acids exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .
- Enzyme Interaction : Research indicated that certain derivatives could effectively inhibit proteolytic enzymes involved in disease pathways, demonstrating potential as therapeutic agents .
Synthesis Pathway
The synthesis of this compound generally involves several steps:
- Fmoc Protection : The amino group is protected using Fmoc to prevent unwanted reactions.
- Allyloxy Substitution : Introduction of the allyloxy group onto the aromatic ring.
- Purification : The final compound is purified using techniques such as HPLC to ensure high purity for biological testing.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZULFVSTYZJLP-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592359 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175973-95-1 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














